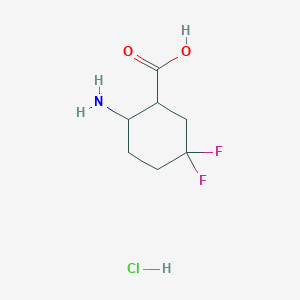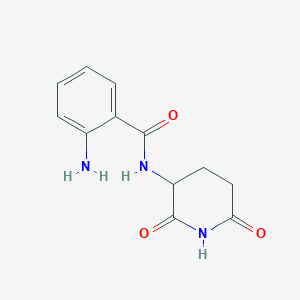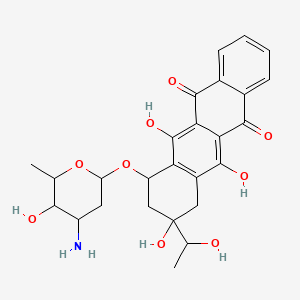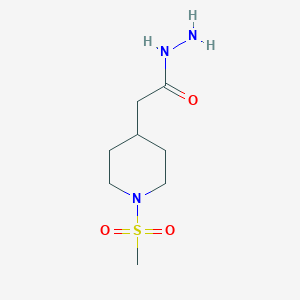
6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol is a chemical compound belonging to the class of organic compounds known as tetrahydroquinolines. These compounds are characterized by a fused benzene and pyridine ring system. This particular compound has a methyl group attached to the sixth carbon of the quinoline ring and a hydroxyl group at the third position.
Synthetic Routes and Reaction Conditions:
Reduction of Quinoline Derivatives: One common method involves the reduction of 6-methylquinoline using hydrogen gas in the presence of a palladium or platinum catalyst.
Hydrogenation of 6-Methylquinoline: Another approach is the catalytic hydrogenation of 6-methylquinoline using a metal catalyst such as Raney nickel.
Reductive Amination: This involves the reductive amination of 6-methylquinoline with an appropriate amine and reducing agent.
Industrial Production Methods: Industrial production typically involves large-scale hydrogenation reactions under high pressure and temperature conditions. The choice of catalyst and solvent can vary depending on the desired yield and purity.
Types of Reactions:
Oxidation: Oxidation reactions can convert the hydroxyl group into a carbonyl group, forming 6-methyl-1,2,3,4-tetrahydroquinoline-3-one.
Reduction: Reduction reactions can reduce the quinoline ring, leading to the formation of simpler derivatives.
Substitution Reactions: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride.
Major Products Formed:
Oxidation: 6-Methyl-1,2,3,4-tetrahydroquinoline-3-one
Reduction: Various reduced derivatives of the quinoline ring
Substitution: Substituted quinolines with different functional groups
科学研究应用
6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of biological systems, including enzyme inhibition and receptor binding studies.
Medicine: It has potential medicinal properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with these targets, influencing their activity. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used.
相似化合物的比较
1,2,3,4-Tetrahydroquinoline: Lacks the methyl group at the sixth position.
6-Methylquinoline: Similar structure but without the hydroxyl group at the third position.
6-Methoxy-1,2,3,4-tetrahydroquinoline: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness: 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol is unique due to the presence of both the methyl and hydroxyl groups, which can influence its chemical reactivity and biological activity compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields
属性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC 名称 |
6-methyl-1,2,3,4-tetrahydroquinolin-3-ol |
InChI |
InChI=1S/C10H13NO/c1-7-2-3-10-8(4-7)5-9(12)6-11-10/h2-4,9,11-12H,5-6H2,1H3 |
InChI 键 |
YBTBEMSPOXLEGB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)NCC(C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![t-Butyl [2-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B15358902.png)

![3-[5-(4-Methylpiperazin-1-yl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]propanoic acid](/img/structure/B15358910.png)
![3,6-Dimethyl-2-[(methylsulfanyl)methyl]phenol](/img/structure/B15358932.png)








